molecular formula C8H4Br2SZn B14884804 (3-BromobenZo[b]thiophen-2-yl)Zinc bromide

(3-BromobenZo[b]thiophen-2-yl)Zinc bromide

Cat. No.: B14884804
M. Wt: 357.4 g/mol
InChI Key: YUSQHVYXNLJWNL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromobenzo[b]thiophen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-Bromobenzo[b]thiophen-2-yl)zinc bromide typically involves the reaction of 3-bromobenzo[b]thiophene with zinc in the presence of a halogenating agent. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The process can be summarized as follows:

    Starting Materials: 3-bromobenzo[b]thiophene, zinc powder, and a halogenating agent (e.g., bromine).

    Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., under nitrogen or argon) to avoid moisture and oxygen. The solvent used is typically tetrahydrofuran (THF) due to its ability to stabilize organozinc compounds.

    Procedure: The 3-bromobenzo[b]thiophene is dissolved in THF, and zinc powder is added. The mixture is stirred, and the halogenating agent is slowly added to initiate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Scaling Up: Using larger reactors and quantities of reagents.

    Automation: Employing automated systems to control the addition of reagents and maintain reaction conditions.

    Purification: Utilizing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzo[b]thiophen-2-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.

    Conditions: Reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure high yields.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

(3-Bromobenzo[b]thiophen-2-yl)zinc bromide has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It finds applications in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which (3-Bromobenzo[b]thiophen-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts (e.g., palladium or nickel), leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Transmetalation: The transfer of the organozinc moiety to a transition metal catalyst.

    Reductive Elimination: The formation of the final product through the reductive elimination of the transition metal complex.

Comparison with Similar Compounds

Similar Compounds

    (3-Iodobenzo[b]thiophen-2-yl)zinc iodide: Similar in structure but uses iodine instead of bromine.

    (3-Chlorobenzo[b]thiophen-2-yl)zinc chloride: Uses chlorine instead of bromine.

    (3-Fluorobenzo[b]thiophen-2-yl)zinc fluoride: Uses fluorine instead of bromine.

Uniqueness

(3-Bromobenzo[b]thiophen-2-yl)zinc bromide is unique due to its specific reactivity and stability in THF. The presence of bromine provides a balance between reactivity and selectivity, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C8H4Br2SZn

Molecular Weight

357.4 g/mol

IUPAC Name

3-bromo-2H-1-benzothiophen-2-ide;bromozinc(1+)

InChI

InChI=1S/C8H4BrS.BrH.Zn/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

YUSQHVYXNLJWNL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=[C-]S2)Br.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.